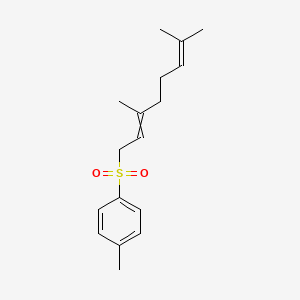
1-(3,7-Dimethylocta-2,6-diene-1-sulfonyl)-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,7-Dimethylocta-2,6-diene-1-sulfonyl)-4-methylbenzene is a complex organic compound characterized by its unique structural features. This compound is notable for its sulfonyl group attached to a diene system, which is further connected to a methylbenzene ring. The presence of both aliphatic and aromatic components in its structure makes it an interesting subject for various chemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,7-Dimethylocta-2,6-diene-1-sulfonyl)-4-methylbenzene typically involves multi-step organic reactions. One common method includes the sulfonylation of 3,7-dimethylocta-2,6-diene, followed by a Friedel-Crafts alkylation to introduce the methylbenzene moiety. The reaction conditions often require the use of strong acids or bases, along with catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonylation and alkylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,7-Dimethylocta-2,6-diene-1-sulfonyl)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the diene system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can lead to a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
1-(3,7-Dimethylocta-2,6-diene-1-sulfonyl)-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism by which 1-(3,7-Dimethylocta-2,6-diene-1-sulfonyl)-4-methylbenzene exerts its effects involves interactions with molecular targets and pathways. The sulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The diene system and aromatic ring also contribute to its chemical behavior, allowing it to engage in a range of reactions and interactions.
Comparación Con Compuestos Similares
Similar Compounds
3,7-Dimethylocta-2,6-diene-4-thiol: Similar in structure but contains a thiol group instead of a sulfonyl group.
4-Methylbenzenesulfonyl chloride: Contains a sulfonyl chloride group attached to a methylbenzene ring.
1-(3,7-Dimethylocta-2,6-diene-1-yl)-4-methylbenzene: Similar structure but lacks the sulfonyl group.
Uniqueness
1-(3,7-Dimethylocta-2,6-diene-1-sulfonyl)-4-methylbenzene is unique due to the combination of its sulfonyl group, diene system, and aromatic ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C17H24O2S |
|---|---|
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
1-(3,7-dimethylocta-2,6-dienylsulfonyl)-4-methylbenzene |
InChI |
InChI=1S/C17H24O2S/c1-14(2)6-5-7-15(3)12-13-20(18,19)17-10-8-16(4)9-11-17/h6,8-12H,5,7,13H2,1-4H3 |
Clave InChI |
YPBZFJKZSDUEID-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)CC=C(C)CCC=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


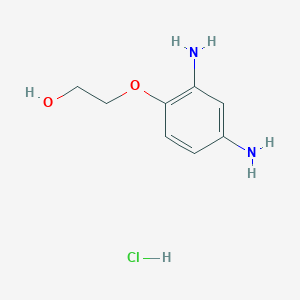

![3-Methyl-3-azabicyclo[3.1.0]hexan-1-amine](/img/structure/B11728012.png)
![N-{[4-(dimethylamino)phenyl]methyl}-1-ethyl-5-methyl-1H-pyrazol-4-amine](/img/structure/B11728018.png)
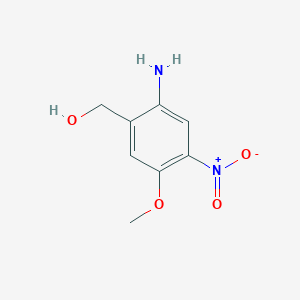
![1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropanamine](/img/structure/B11728028.png)
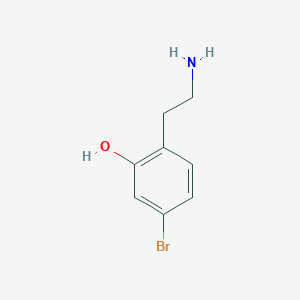
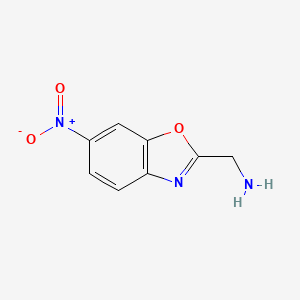
![ethyl[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11728042.png)
![[2-(5-Oxo-5H-furan-2-ylideneamino)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B11728049.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11728059.png)
![n,n-Dimethyl-4-[2-(pyridin-4-yl)ethenyl]aniline](/img/structure/B11728076.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine](/img/structure/B11728079.png)
